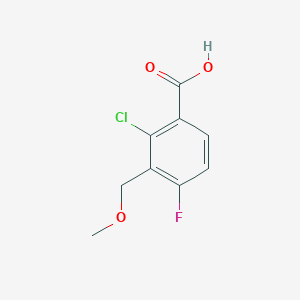

2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid

Description

Contextual Significance of Substituted Benzoic Acid Derivatives in Organic Chemistry

Substituted benzoic acid derivatives are fundamental scaffolds in organic chemistry, prized for their versatility as synthetic intermediates. preprints.orgmdpi.com The presence of the carboxylic acid group provides a reactive handle for a multitude of chemical transformations, including esterification, amidation, and reduction. Furthermore, the substituents on the aromatic ring dictate the molecule's electronic and steric properties, thereby influencing its reactivity and potential applications. nih.gov

Halogenated benzoic acids, in particular, have garnered significant attention. The incorporation of halogen atoms, such as chlorine and fluorine, can enhance a molecule's metabolic stability and binding affinity to biological targets, a feature extensively exploited in the design of pharmaceuticals and agrochemicals. nih.govresearchgate.net Fluorine-containing organic compounds, for instance, are increasingly prevalent in modern agrochemicals. mdpi.com Similarly, chloro-substituted benzoic acids are versatile precursors in the synthesis of pesticides. mdpi.com The unique electronic properties of halogens can also be harnessed to direct further chemical modifications on the aromatic ring.

Overview of the Structural Features and Synthetic Utility of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic Acid

2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid is a polysubstituted aromatic carboxylic acid with the chemical formula C₉H₈ClFO₃. Its structure is characterized by a benzoic acid core bearing a chlorine atom at the 2-position, a fluorine atom at the 4-position, and a methoxymethyl group at the 3-position.

The strategic arrangement of these substituents imparts a unique combination of electronic and steric properties to the molecule. The electron-withdrawing nature of the chlorine and fluorine atoms influences the acidity of the carboxylic acid group and the reactivity of the aromatic ring. The methoxymethyl group, while sterically influential, can also participate in specific interactions and can be a target for chemical modification.

While detailed research findings on the specific applications of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid are not extensively documented in publicly available literature, its structural motifs suggest significant potential as an intermediate in the synthesis of more complex molecules. Compounds with similar substitution patterns are often explored in the development of novel therapeutic agents and agrochemicals. google.comsdhypharma.com For instance, substituted benzoic acids are integral to the discovery of new drugs, including those with anticancer properties. preprints.orgnih.gov The combination of halogen and alkoxy substituents is a common feature in molecules designed for high biological activity and specificity.

Below is a data table summarizing the known properties of this compound.

| Property | Value |

| IUPAC Name | 2-chloro-4-fluoro-3-(methoxymethyl)benzoic acid |

| CAS Number | 2404733-74-8 |

| Molecular Formula | C₉H₈ClFO₃ |

| Molecular Weight | 218.61 g/mol |

| Appearance | Solid (form may vary) |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-fluoro-3-(methoxymethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO3/c1-14-4-6-7(11)3-2-5(8(6)10)9(12)13/h2-3H,4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYDNJYUZLJQBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1Cl)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 2 Chloro 4 Fluoro 3 Methoxymethyl Benzoic Acid

Retrosynthetic Analysis of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic Acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic routes by recognizing key bond disconnections.

Identification of Key Disconnection Points

For 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid, several logical disconnection points can be identified. The primary disconnections are at the bonds connecting the substituent groups to the aromatic ring: the carboxylic acid group, the methoxymethyl group, and the halogen atoms.

A plausible retrosynthetic pathway would involve the disconnection of the methoxymethyl and carboxyl groups, leading to a substituted toluene (B28343) derivative. A primary precursor could therefore be 2-chloro-4-fluorotoluene. This simplifies the synthesis to three main challenges: the synthesis of the substituted toluene, the introduction of the carboxyl group, and the functionalization at the 3-position to install the methoxymethyl group.

Another strategic disconnection involves targeting the C-C bond of the methoxymethyl group, suggesting a precursor like 2-chloro-4-fluoro-3-methylbenzoic acid, which can then undergo side-chain functionalization.

Precursor Identification and Availability

Based on the retrosynthetic analysis, a key precursor is 2-chloro-4-fluorotoluene . This compound is a known chemical and can be synthesized from commercially available starting materials. biosynth.comchemicalbook.com One common method for its preparation involves the diazotization of 2-chloro-4-aminotoluene, followed by a Schiemann-type reaction or pyrolysis of the corresponding diazonium salt in the presence of a fluoride (B91410) source. patsnap.comgoogle.com

An alternative and potentially more direct precursor is 2-chloro-4-fluoro-3-methylbenzoic acid . This compound serves as a valuable intermediate as it already possesses the required substitution pattern for the chloro, fluoro, and a methyl group at the desired positions. myskinrecipes.com The synthetic challenge then becomes the selective functionalization of the methyl group.

| Precursor | CAS Number | Key Synthetic Utility |

| 2-Chloro-4-fluorotoluene | 452-73-3 | Starting material for subsequent carboxylation and C3-functionalization. biosynth.comhsppharma.com |

| 2-Chloro-4-fluoro-3-methylbenzoic acid | Not readily available | Advanced intermediate for direct side-chain functionalization. myskinrecipes.com |

Direct and Indirect Synthetic Pathways to 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic Acid

Several synthetic pathways can be envisioned, leveraging established organic reactions for the introduction of the required functional groups onto the aromatic scaffold.

Halogenation and Fluorination Strategies on Precursor Scaffolds

The synthesis of the core 2-chloro-4-fluoro aromatic structure is a critical first step. Aromatic halogenation is a well-established field of organic chemistry. wikipedia.orgmt.comlibretexts.org For a precursor like fluorotoluene, electrophilic chlorination can be employed. The directing effects of the existing substituents (fluoro and methyl groups) will determine the regioselectivity of the halogenation. For instance, starting from m-fluorotoluene, a Friedel-Crafts acylation followed by hydrolysis can yield a mixture of isomers including 4-fluoro-2-methylbenzoic acid. google.com

Alternatively, starting from an amino-substituted precursor like 2-chloro-4-aminotoluene allows for the introduction of the fluorine atom via a Sandmeyer-type reaction, which offers high regioselectivity. patsnap.comgoogle.com

Carboxylation Reactions for Benzoic Acid Formation

Once the correctly halogenated toluene precursor is obtained, the next step is the introduction of the carboxylic acid group. There are several methods for the carboxylation of aromatic rings.

One of the most common and reliable methods is the oxidation of the methyl group of a toluene derivative. miracosta.edualfa-chemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can effectively convert the methyl group to a carboxylic acid. miracosta.eduorgsyn.org This method is widely used in industrial processes for the synthesis of substituted benzoic acids. google.com

Another approach is the carboxylation of an organometallic intermediate . This can be achieved by first converting the aromatic halide to a Grignard or organolithium reagent, followed by reaction with carbon dioxide. However, the presence of multiple halogens can complicate this approach. A more sophisticated method is the use of "Frustrated Lewis Pairs" (FLPs) to activate CO2 for the carboxylation of aromatics. scirp.orgresearchgate.net

For a precursor like 4-bromo-3-fluorotoluene, lithiation followed by reaction with solid carbon dioxide can yield 2-fluoro-4-methylbenzoic acid. guidechem.com

Methoxymethyl Etherification and Alkoxylation Routes

The final and most challenging step is the introduction of the methoxymethyl group at the 3-position.

Directed Ortho-Metalation (DoM): This powerful technique allows for the regioselective functionalization of aromatic rings ortho to a directing metalation group (DMG). organic-chemistry.orgwikipedia.orguwindsor.ca In the case of 2-chloro-4-fluorobenzoic acid, the carboxylate group, as well as the chloro and fluoro substituents, can act as DMGs. unblog.frorganic-chemistry.org Lithiation of such a substrate could potentially occur at the 3-position, which is ortho to both the chloro and fluoro groups. The resulting aryllithium species can then be reacted with an appropriate electrophile, such as chloromethyl methyl ether or a related reagent, to install the methoxymethyl group.

Side-Chain Functionalization: A more stepwise and potentially higher-yielding approach would start with 2-chloro-4-fluoro-3-methylbenzoic acid. The methyl group can be functionalized through a two-step process:

Benzylic Bromination: The methyl group can be selectively brominated using N-bromosuccinimide (NBS) under radical initiation (e.g., with AIBN or light) to form 3-(bromomethyl)-2-chloro-4-fluorobenzoic acid. google.com

Nucleophilic Substitution: The resulting benzylic bromide is a reactive electrophile. Subsequent reaction with sodium methoxide (B1231860) would proceed via an SN2 reaction to displace the bromide and form the desired methoxymethyl ether.

This latter approach, starting from a pre-functionalized precursor, offers greater control over the regiochemistry and is a well-established method for the synthesis of methoxymethyl-substituted aromatic compounds.

Ortho-Directed Metalation and Subsequent Functionalization

Ortho-directed metalation is a powerful strategy for the regioselective functionalization of aromatic rings. This method involves the deprotonation of a C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryl-metal intermediate. This intermediate can then be quenched with an electrophile to introduce a new substituent at the ortho position.

In the context of synthesizing 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid, the carboxylic acid group itself can act as a potent DMG. The deprotonation of the benzoic acid with a strong base like s-butyllithium (s-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) generates a dianion, where one negative charge is on the carboxylate and the other on the carbon ortho to it.

The regioselectivity of this metalation is influenced by the other substituents on the ring. In a precursor such as 2-chloro-4-fluorobenzoic acid, the directing effects of the chloro and fluoro groups, in addition to the carboxylate, come into play. Generally, halogens are also ortho-directing groups in metalation reactions. Studies on 2,4-dihalogenobenzoic acids have shown that hydrogen-metal exchange often occurs at the position flanked by both halogen substituents, which in this case would be the C3 position. This preferential lithiation at the C3 position would then allow for the introduction of the methoxymethyl group by quenching the lithiated intermediate with an appropriate electrophile, such as methoxymethyl chloride (MeOCH₂Cl).

Table 1: Key Parameters in Ortho-Directed Metalation

| Parameter | Description | Typical Conditions for Benzoic Acids |

| Directing Group | Functional group that directs deprotonation to the ortho position. | Carboxylate (-COOH), Halogens (-F, -Cl) |

| Base | Strong base to effect deprotonation. | s-BuLi, n-BuLi, LDA |

| Solvent | Aprotic solvent to stabilize the organometallic intermediate. | Tetrahydrofuran (B95107) (THF), Diethyl ether |

| Additive | Chelating agent to enhance the basicity and selectivity. | TMEDA |

| Temperature | Low temperatures to control reactivity and prevent side reactions. | -78 °C to -90 °C |

| Electrophile | Reagent to introduce the desired functional group. | Methoxymethyl chloride (for the methoxymethyl group) |

Cross-Coupling Methodologies for Aryl-Halide Precursors

Cross-coupling reactions, particularly those catalyzed by palladium, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. These reactions offer a versatile approach to the synthesis of complex aromatic compounds from aryl halide precursors.

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. This reaction is widely used due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.

For the synthesis of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid, a plausible strategy would involve the Suzuki-Miyaura coupling of a dihalogenated benzoic acid precursor, for instance, methyl 2,3-dichloro-4-fluorobenzoate, with a methoxymethylboronic acid derivative. However, a more common approach would be to introduce the methoxymethyl group at a later stage. A key challenge in using di- or polyhalogenated substrates is achieving site-selectivity. The relative reactivity of the C-X bonds (where X is a halogen) towards the palladium catalyst is crucial. Generally, the order of reactivity is C-I > C-Br > C-Cl. In a molecule with both chloro and fluoro substituents, the C-Cl bond is typically more reactive in palladium-catalyzed cross-coupling reactions.

Besides the Suzuki-Miyaura coupling, other palladium-catalyzed reactions can be employed. These include the Stille coupling (using organotin reagents), the Hiyama coupling (using organosilicon reagents), and the Negishi coupling (using organozinc reagents). Each of these methods has its own advantages and disadvantages concerning reagent toxicity, stability, and reaction conditions.

For instance, a Stille coupling could be envisioned between a suitably halogenated benzoic acid derivative and a methoxymethylstannane reagent. The choice of catalyst and ligands is critical in controlling the regioselectivity of the coupling on a polyhalogenated arene. Research has shown that by carefully selecting the palladium precursor and the phosphine (B1218219) ligand, it is possible to direct the cross-coupling to a specific position on a dihalobenzoate. For example, in the arylation of alkyl 2,4-dihalobenzoates, different palladium/ligand systems can promote coupling at either the C2 or C4 position. libretexts.org

Regioselectivity and Chemoselectivity in the Synthesis of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic Acid and its Precursors

Achieving the desired substitution pattern in a polysubstituted benzene (B151609) ring like 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid is a significant challenge that hinges on controlling both regioselectivity and chemoselectivity.

Regioselectivity refers to the preferential reaction at one position over another. In the synthetic routes discussed, several factors influence regioselectivity:

In ortho-directed metalation , the choice of the directing group is paramount. The carboxylate group directs metalation to the C2 and C6 positions. The presence of a chloro group at C2 and a fluoro group at C4 would lead to a complex interplay of directing effects. The acidity of the C-H protons is also a key factor, with protons adjacent to electron-withdrawing groups being more acidic and thus more readily deprotonated.

In cross-coupling reactions , the regioselectivity is primarily determined by the relative reactivity of the different carbon-halogen bonds. As mentioned, the order of reactivity in palladium-catalyzed reactions is generally C-I > C-Br > C-Cl >> C-F. This inherent difference can be exploited for selective functionalization. Furthermore, the electronic and steric environment of the reaction site plays a crucial role. The "ortho effect" can influence the reactivity of a substituent due to steric hindrance from an adjacent group, potentially forcing the carboxyl group out of the plane of the benzene ring and altering its electronic communication with the ring. ucl.ac.uk

Chemoselectivity is the preferential reaction of one functional group in the presence of other functional groups. For example, in a molecule containing both a carboxylic acid and an ester, a reaction might selectively target one over the other. In the synthesis of the target molecule, chemoselectivity would be important if, for instance, a precursor contained multiple reactive sites for a particular reagent. The choice of catalyst and reaction conditions is often key to controlling chemoselectivity in palladium-catalyzed cross-coupling reactions.

Table 2: Factors Influencing Selectivity in Synthesis

| Factor | Influence on Regioselectivity | Influence on Chemoselectivity |

| Directing Groups | Determines the position of metalation (e.g., ortho to the group). | Can activate or deactivate other functional groups towards a reagent. |

| Steric Hindrance | Can block access of reagents to certain positions, favoring less hindered sites. | Can differentiate between similarly reactive functional groups based on their steric accessibility. |

| Electronic Effects | Electron-withdrawing groups increase the acidity of adjacent protons, influencing metalation sites. | Influences the reactivity of different functional groups. |

| Catalyst/Ligand | The choice of palladium catalyst and phosphine ligand can direct cross-coupling to a specific halogen. | Can be designed to selectively interact with one functional group over another. |

| Reaction Conditions | Temperature, solvent, and base can all influence the selectivity of a reaction. | Can be tuned to favor one reaction pathway over another. |

Advancements in Green Chemistry for the Production of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic Acid

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of fine chemicals like 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid, the application of green chemistry principles is of growing importance.

Atom economy , a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. Reactions with high atom economy are desirable as they generate less waste.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, can exhibit high atom economy. libretexts.org The main byproducts are typically salts and water-soluble boron compounds, which are generally considered to be of low toxicity and are easily separated from the product. libretexts.org This contrasts with classical methods that may use stoichiometric amounts of heavy metal reagents and generate significant waste.

Reaction efficiency encompasses not only the chemical yield but also factors such as reaction time, energy consumption, and the ease of product purification.

One-pot synthesis , where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, can significantly improve reaction efficiency by reducing the number of work-up and purification steps, saving time, solvents, and energy. rsc.org

The choice of solvents is another critical aspect. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives, such as water, supercritical fluids, or ionic liquids. Research into conducting cross-coupling reactions in aqueous media is an active area of investigation. rsc.org

By focusing on methodologies with high atom economy, employing efficient catalytic systems, and adopting greener reaction conditions, the synthesis of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid can be made more sustainable and environmentally friendly.

Solvent Selection and Catalytic Approaches

The synthesis of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid, a specialized benzoic acid derivative, necessitates careful consideration of solvent systems and catalytic strategies to ensure high regioselectivity and reaction efficiency. While direct literature on this specific molecule is scarce, analogous transformations involving substituted aromatics provide a framework for plausible synthetic routes, primarily revolving around ortho-directed metalation followed by carboxylation, or transition-metal-catalyzed carboxylation of a suitable precursor.

Solvent Selection: The choice of solvent is critical in directing the course of these reactions, particularly in organometallic routes. The polarity, coordinating ability, and temperature range of the solvent can significantly influence the reactivity and stability of intermediates.

Ethereal Solvents: Tetrahydrofuran (THF) and diethyl ether (Et₂O) are standard solvents for ortho-lithiation and Grignard reactions. THF's higher polarity and coordinating ability can enhance the solubility and reactivity of organolithium reagents. However, this increased reactivity can sometimes lead to side reactions or reduced selectivity. In some instances, the stereochemical outcome of a lithiation-trapping sequence has been shown to be solvent-dependent, with coordinating solvents like THF favoring one isomer, while less coordinating solvents like diethyl ether or toluene favor another. For ortho-lithiation, low temperatures (typically -78 °C) are crucial to prevent side reactions like benzyne (B1209423) formation, especially with chloro- and fluoro-substituents. Greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, have demonstrated comparable or even superior performance in Grignard reactions and are a consideration for more sustainable process development.

Aprotic Polar Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylacetamide (DMA) are often employed in transition-metal-catalyzed carboxylation reactions. These solvents are effective in solubilizing the catalyst, substrate, and any additives. For instance, in copper-catalyzed carboxylation of aryl iodides, DMSO or DMA are suitable solvents.

Non-polar Aromatic Solvents: Toluene is a common solvent in industrial processes due to its cost-effectiveness and suitable boiling point for a range of reaction temperatures. It is less coordinating than ethereal solvents, which can be advantageous in controlling reactivity and selectivity in some ortho-lithiation reactions.

Interactive Data Table: Solvent Properties and Applications in Analogous Benzoic Acid Syntheses

| Solvent | Key Properties | Plausible Application in Synthesis of Target Compound | Potential Advantages | Potential Disadvantages |

| Tetrahydrofuran (THF) | Polar, aprotic, coordinating | Ortho-lithiation, Grignard reaction | Good solubility of organometallic reagents | Can be too reactive, potential for side reactions |

| Diethyl Ether (Et₂O) | Aprotic, less polar than THF | Ortho-lithiation, Grignard reaction | Can offer better selectivity than THF | Lower boiling point, higher volatility |

| Toluene | Non-polar, aprotic | Ortho-lithiation, catalytic carboxylation | Cost-effective, wide temperature range | Less effective at stabilizing organometallic intermediates |

| 2-Methyltetrahydrofuran (2-MeTHF) | Greener alternative to THF | Ortho-lithiation, Grignard reaction | Sustainable, good performance | Higher cost than traditional solvents |

| N,N-Dimethylformamide (DMF) | Polar, aprotic | Transition-metal-catalyzed carboxylation | High solubility for catalysts and substrates | High boiling point can complicate product isolation |

Catalytic Approaches:

Directed Ortho-Metalation (DoM): This is a powerful strategy for the regioselective functionalization of aromatic rings. In the context of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid, the methoxymethyl group could potentially act as a directed metalation group (DMG), guiding an organolithium base (e.g., n-butyllithium or lithium diisopropylamide - LDA) to deprotonate the adjacent ortho position (C2). The fluorine atom can also act as a directing group. The resulting aryllithium intermediate can then be trapped with carbon dioxide to form the desired carboxylic acid. The use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the lithiation step by breaking down organolithium aggregates and increasing the basicity of the reagent.

Transition-Metal-Catalyzed Carboxylation: This approach involves the use of a transition metal catalyst, typically based on palladium or nickel, to facilitate the reaction of an aryl halide or triflate with carbon dioxide. For the synthesis of the target molecule, a plausible precursor would be 1-chloro-3-fluoro-2-(methoxymethyl)benzene. Palladium-catalyzed carboxylations often require the use of bulky, electron-rich phosphine ligands (e.g., tBuXPhos) and a stoichiometric reducing agent. nih.gov More recent developments have utilized a combination of a palladium catalyst and a photoredox catalyst, enabling the carboxylation of aryl chlorides and bromides with CO₂ under visible light, thus avoiding the need for stoichiometric metallic reductants. acs.org Nickel-catalyzed systems, often in conjunction with a manganese reductant, have also proven effective for the carboxylation of aryl chlorides. nih.gov

Scale-Up Considerations and Process Optimization for 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic Acid

The transition from laboratory-scale synthesis to industrial production of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid presents a unique set of challenges and necessitates a thorough optimization of the chosen synthetic route.

Scale-Up Considerations:

Handling of Hazardous Reagents: Synthetic routes involving organolithium reagents, such as ortho-lithiation, require stringent safety protocols for handling pyrophoric materials like n-butyllithium on a large scale. This includes the use of specialized equipment for transfer and reaction under an inert atmosphere. Grignard reactions, while generally less hazardous, still require careful management of flammable ethereal solvents.

Cryogenic Conditions: Ortho-lithiation reactions are typically performed at very low temperatures (-78 °C) to maintain the stability of the aryllithium intermediate and prevent side reactions. Maintaining such low temperatures in large industrial reactors is energy-intensive and requires significant capital investment in cooling systems. Process optimization may focus on finding conditions that allow for higher operating temperatures without compromising yield or purity. odu.edu

Heat Transfer and Mixing: The formation of Grignard reagents and organolithium species is often exothermic. Efficient heat removal is crucial on a large scale to prevent runaway reactions. The viscosity of the reaction mixture can also increase, posing challenges for effective mixing, which is critical for maintaining consistent reaction temperatures and achieving complete conversion.

Gas Handling: Catalytic carboxylations often involve the use of carbon dioxide under pressure. The safe handling of pressurized gases and the design of reactors capable of withstanding the required pressures are key engineering considerations for scale-up.

Process Optimization:

Design of Experiments (DoE): A systematic approach using DoE can be employed to efficiently screen and optimize critical process parameters such as temperature, pressure, reaction time, catalyst loading, and solvent composition. This allows for the identification of optimal conditions that maximize yield and purity while minimizing costs and environmental impact.

Impurity Profiling: A thorough understanding of the impurity profile is essential for developing a robust and reproducible process. This involves identifying the sources of impurities (e.g., starting materials, side reactions, or degradation products) and developing strategies to control their formation or remove them during purification.

Continuous Flow Chemistry: For certain reactions, particularly those that are highly exothermic or involve unstable intermediates, continuous flow reactors can offer significant advantages over traditional batch processing. Flow chemistry allows for better control of reaction parameters, improved heat and mass transfer, and enhanced safety. This could be particularly beneficial for ortho-lithiation reactions.

Work-up and Product Isolation: The development of an efficient and scalable work-up and purification procedure is critical. This may involve optimizing extraction, crystallization, and filtration steps to maximize product recovery and achieve the desired purity specifications. For instance, in Grignard carboxylation, the product is often isolated by an acidic workup followed by extraction and crystallization. tamu.edu

Interactive Data Table: Key Parameters for Process Optimization

| Parameter | Ortho-lithiation Route | Catalytic Carboxylation Route | Optimization Goals |

| Temperature | -78 °C to 0 °C | 25 °C to 120 °C | Increase temperature to reduce cooling costs while maintaining selectivity. |

| Pressure | Atmospheric | 1 atm to 10 atm CO₂ | Optimize CO₂ pressure for efficient carboxylation without requiring highly specialized high-pressure equipment. |

| Catalyst Loading | N/A (stoichiometric base) | 0.1 mol% to 5 mol% | Minimize catalyst loading to reduce cost, while maintaining acceptable reaction rates. |

| Solvent | Ethereal or Aromatic | Polar Aprotic | Select a solvent that maximizes yield and selectivity, is cost-effective, and has a favorable safety and environmental profile. |

| Reaction Time | Minutes to hours | Hours | Minimize reaction time to increase reactor throughput. |

Chemical Reactivity and Derivatization Studies of 2 Chloro 4 Fluoro 3 Methoxymethyl Benzoic Acid

Transformations Involving the Carboxylic Acid Moiety of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic Acid

The carboxylic acid group is a primary site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives such as esters, amides, alcohols, and aldehydes.

Esterification and Amidation Reactions

Esterification: The conversion of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid to its corresponding esters can be readily achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid, is a common approach. The reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the ester product.

Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the carboxylic acid can first be converted to a more reactive acyl chloride. This is typically accomplished by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-chloro-4-fluoro-3-(methoxymethyl)benzoyl chloride can then be reacted with an alcohol, often in the presence of a non-nucleophilic base like pyridine, to afford the desired ester. A study on the esterification of various fluorinated aromatic carboxylic acids with methanol (B129727) using a heterogeneous catalyst highlights the ongoing efforts to develop more efficient and environmentally friendly methods.

| Reactant | Reagent(s) | Product | Yield (%) |

|---|---|---|---|

| 2-Chloro-4-fluorobenzoic acid | Methanol, H₂SO₄ (cat.) | Methyl 2-chloro-4-fluorobenzoate | ~95% |

| 2-Chloro-4-fluorobenzoic acid | 1. SOCl₂ 2. Ethanol, Pyridine | Ethyl 2-chloro-4-fluorobenzoate | High |

Amidation: The synthesis of amides from 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid generally proceeds via the activation of the carboxylic acid. The most common method involves the initial conversion to the acyl chloride, as described for esterification. The subsequent reaction of the acyl chloride with a primary or secondary amine yields the corresponding N-substituted amide. This reaction is typically rapid and high-yielding.

Direct amidation of the carboxylic acid with an amine is also possible using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid in situ. Recent research has also explored the use of catalysts like boric acid for the direct amidation of benzoic acids with aromatic amines under mild conditions google.com.

| Reactant | Reagent(s) | Product | Yield (%) |

|---|---|---|---|

| 2-Chloro-4-fluorobenzoyl chloride | Ammonia | 2-Chloro-4-fluorobenzamide | Good to Excellent |

| 2-Chloro-4-fluorobenzoyl chloride | Aniline | N-Phenyl-2-chloro-4-fluorobenzamide | High |

| 2-Chloro-4-fluorobenzoic acid | Benzylamine, DCC | N-Benzyl-2-chloro-4-fluorobenzamide | High |

Reduction Pathways to Alcohols and Aldehydes

The carboxylic acid functionality of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid can be reduced to either the corresponding primary alcohol or aldehyde under specific reaction conditions.

Reduction to Alcohols: The reduction of benzoic acids to benzyl (B1604629) alcohols requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation, typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via a metal hydride mechanism and, upon acidic workup, yields the corresponding alcohol, (2-chloro-4-fluoro-3-(methoxymethyl)phenyl)methanol. Borane (BH₃), often used as a complex with THF (BH₃·THF), is another powerful reagent that can selectively reduce carboxylic acids to alcohols.

| Reactant | Reducing Agent | Product |

|---|

| 2-Chloro-4-fluorobenzoic acid | 1. LiAlH₄, THF 2. H₃O⁺ | (2-Chloro-4-fluorophenyl)methanol | | 2-Chloro-4-fluorobenzoic acid | 1. BH₃·THF 2. H₂O | (2-Chloro-4-fluorophenyl)methanol |

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. Therefore, this conversion often requires a two-step process. The carboxylic acid is first converted to a derivative such as an acyl chloride or an ester. The reduction of the acyl chloride to the aldehyde can be achieved using a mild and selective reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) at low temperatures. This is known as the Rosenmund reduction when using hydrogen gas and a poisoned palladium catalyst. Alternatively, esters can be reduced to aldehydes using diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Decarboxylation Strategies

The removal of the carboxylic acid group as carbon dioxide, known as decarboxylation, from aromatic carboxylic acids can be achieved under certain conditions. The stability of the resulting aryl anion or aryl radical intermediate is a key factor in the feasibility of this reaction. The presence of electron-withdrawing groups on the aromatic ring can facilitate decarboxylation.

For many substituted benzoic acids, decarboxylation requires high temperatures and is often catalyzed by copper salts in a high-boiling solvent like quinoline. For instance, the decarboxylation of fluorinated phthalic anhydrides to the corresponding fluorobenzoic acids has been demonstrated using a copper catalyst sigmaaldrich.com. Photobiocatalytic methods for the decarboxylation of fatty acids are also an area of active research, suggesting a move towards milder and more sustainable approaches nih.gov.

Reactivity of the Aromatic Ring System

The aromatic ring of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid is substituted with both electron-withdrawing (chloro and fluoro) and electron-donating (methoxymethyl, although weakly) groups, as well as the deactivating carboxylic acid group. This substitution pattern significantly influences the regioselectivity and rate of substitution reactions on the ring.

Electrophilic Aromatic Substitution Reactions on 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic Acid

In electrophilic aromatic substitution (EAS), the substituents on the benzene (B151609) ring direct the incoming electrophile to specific positions. The carboxylic acid group is a meta-director and a strong deactivator. The halogen atoms (chloro and fluoro) are ortho-, para-directors but are deactivating due to their inductive effect. The methoxymethyl group is a weak ortho-, para-director and activator.

The combined effect of these substituents makes the aromatic ring of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid significantly deactivated towards electrophilic attack. However, under forcing conditions, substitution can occur. The directing effects of the substituents would determine the position of the incoming electrophile. The position C-5 is the most likely site for electrophilic attack, as it is para to the fluorine atom and ortho to the methoxymethyl group, and meta to the carboxylic acid group.

A patent describing the nitration of 2-chloro-4-fluorobenzoic acid reports the formation of 2-chloro-4-fluoro-5-nitrobenzoic acid as the major product, which supports the directing effect of the fluorine atom to the para position hud.ac.ukwikipedia.org.

| Reaction Type | Reagents | Major Product of 2-chloro-4-fluorobenzoic acid |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Chloro-4-fluoro-5-nitrobenzoic acid |

Nucleophilic Aromatic Substitution Reactions on Halogenated Positions

Nucleophilic aromatic substitution (SNAᵣ) on aryl halides is generally challenging and requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid, the carboxylic acid group is an electron-withdrawing group, but it is meta to both the chlorine and fluorine atoms. Therefore, it does not provide significant activation for nucleophilic substitution at these positions.

However, the relative reactivity of halogens in SNAᵣ reactions is typically F > Cl > Br > I, as the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine. Therefore, if a nucleophilic aromatic substitution were to occur under harsh conditions, the fluorine atom would be the more likely leaving group. The substitution would be more feasible if the carboxylic acid group were first converted to a more strongly electron-withdrawing group.

For instance, unprotected ortho-fluoro or methoxy (B1213986) benzoic acids have been shown to undergo nucleophilic aromatic substitution with organolithium or Grignard reagents.

Metal-Catalyzed Cross-Coupling Reactions at Aryl Halide Positions

The aromatic core of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid possesses two distinct halogen substituents, a chloro and a fluoro group, presenting opportunities for selective carbon-carbon and carbon-heteroatom bond formation through metal-catalyzed cross-coupling reactions. The differential reactivity of aryl chlorides and aryl fluorides is a cornerstone of achieving chemoselectivity in these transformations.

Generally, in palladium-catalyzed reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings, the reactivity of aryl halides follows the order: I > Br > OTf > Cl >> F. This hierarchy is due to the bond dissociation energies of the carbon-halogen bond. Consequently, the C-Cl bond in the target molecule is significantly more susceptible to oxidative addition by a low-valent palladium catalyst than the highly stable C-F bond. This inherent difference in reactivity allows for selective functionalization at the chloro-substituted position while leaving the fluoro-substituent intact.

For instance, in Suzuki-Miyaura cross-coupling reactions, specific ligand and catalyst systems have been developed to enhance selectivity. The choice of phosphine (B1218219) ligands, such as PCy₃ (tricyclohexylphosphine) versus P(tBu)₃ (tri-tert-butylphosphine), can dramatically influence which aryl halide is activated, although this is more commonly exploited in systems with both triflate and chloride groups. chemrxiv.orgrsc.org For a chloro-fluoro substrate, standard Suzuki conditions—employing a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand, a base (e.g., Na₂CO₃, K₃PO₄), and a boronic acid—would overwhelmingly favor reaction at the C-Cl bond.

Similarly, the Buchwald-Hartwig amination, a powerful method for forming C-N bonds, demonstrates strong selectivity for aryl chlorides over fluorides. nih.gov Modern catalysts, often employing bulky, electron-rich phosphine ligands, are highly effective for the amination of aryl chlorides under relatively mild conditions. acs.orgwiley.comorganic-chemistry.org These conditions would not typically be harsh enough to activate the C-F bond, allowing for the selective introduction of an amine at the position of the chlorine atom.

The directing effects of the substituents also play a role. The carboxylic acid group is a meta-director in electrophilic aromatic substitution but its electronic influence, alongside the other groups, can affect the reactivity of the adjacent C-Cl bond in cross-coupling reactions. nih.govleah4sci.com Steric hindrance from the ortho-methoxymethyl group could potentially influence the reaction rate, a factor often observed in ortho-substituted benzoic acids. nih.gov

Table 1: General Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling

| Aryl Halide | Relative Reactivity | Typical Reaction Conditions |

|---|---|---|

| Aryl Iodide | Very High | Mild (often room temperature) |

| Aryl Bromide | High | Mild to moderate |

| Aryl Triflate | High | Mild to moderate |

| Aryl Chloride | Moderate | Requires specialized, bulky ligands; higher temperatures |

| Aryl Fluoride (B91410) | Very Low | Requires highly specialized catalysts and harsh conditions |

Reactivity and Manipulation of the Methoxymethyl Ether Group

The methoxymethyl (MOM) ether serves as a common protecting group for hydroxyl functions due to its stability under a range of conditions, particularly basic, nucleophilic, and many oxidative and reductive environments. rsc.org However, its primary lability is towards acidic conditions, which is the basis for most of its manipulation and removal strategies. chemrxiv.org

Deprotection Strategies for Hydroxyl Group Generation

The cleavage of the MOM ether to regenerate the parent hydroxyl group is a crucial step in many synthetic sequences. This is typically achieved under acidic conditions. A variety of methods have been developed, ranging from classical mineral acids to milder Lewis acid and solid-supported acid catalysis, allowing for high chemoselectivity.

One efficient method involves using a catalytic amount of bismuth triflate in a biphasic aqueous medium (THF/water), which proceeds at room temperature with excellent yields. This method is highly selective and does not affect other common protecting groups like tert-butyldimethylsilyl (TBDMS), benzyl, or allyl ethers. nih.gov Another mild and selective protocol uses trimethylsilyl (B98337) triflate (TMSOTf) in combination with 2,2′-bipyridyl in acetonitrile (B52724). acs.org This system is particularly effective for aromatic MOM ethers and is mild enough to leave acid-labile groups, such as a triphenylmethyl (Tr) ether, intact. acs.org

Heterogeneous catalysts offer the advantage of simple workup and catalyst recovery. Silica-supported sodium hydrogen sulfate (B86663) and solid heteropolyacids like the Wells-Dawson acid have been shown to effectively deprotect phenolic MOM ethers with high yields and short reaction times. masterorganicchemistry.com

Table 2: Selected Methods for Deprotection of Aromatic MOM Ethers

| Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Bi(OTf)₃ (1-2 mol%) | THF/H₂O (1:1) | Room Temp. | High | nih.gov |

| TMSOTf / 2,2′-bipyridyl | CH₃CN | Room Temp. | >90 | acs.org |

| CBr₄ / PPh₃ | ClCH₂CH₂Cl | 40 | 90-99 | nih.gov |

| Wells-Dawson acid | Dichloromethane | Reflux | High | masterorganicchemistry.com |

| HCl (trace) | Methanol | Reflux | General Method | rsc.org |

Oxidative and Reductive Transformations of the Ether Linkage

The MOM ether group is notably robust and generally inert to a wide array of standard oxidizing and reducing agents. leah4sci.comrsc.org This stability allows for extensive chemical modifications at other sites of a molecule without affecting the protected hydroxyl group. For example, it is stable to reagents such as potassium permanganate (B83412) (KMnO₄), osmium tetroxide (OsO₄), chromium trioxide (CrO₃), lithium aluminum hydride (LiAlH₄), and sodium borohydride (B1222165) (NaBH₄). leah4sci.com

Despite this general stability, specific conditions have been developed for oxidative or reductive cleavage. Certain reductive conditions that generate strong acids in situ, such as zinc in the presence of hydrochloric acid (Zn/HCl), can cleave the MOM group. rsc.org

More direct oxidative transformations can convert the MOM ether into a carbonyl compound. For instance, treatment with iodic acid (HIO₃) promoted by sodium hydrogen sulfate monohydrate (NaHSO₄·H₂O) in moist acetonitrile can achieve the oxidative deprotection of MOM ethers, yielding the corresponding aldehyde or ketone. pharmaceutical-business-review.com This type of transformation is less common than acidic hydrolysis and provides an alternative deprotection strategy that is orthogonal to acid-sensitive substrates.

Multi-Functional Group Transformations and Chemoselectivity in Complex Reaction Systems

The synthesis of complex molecules often requires performing reactions on one functional group in the presence of others. The structure of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid presents a classic chemoselectivity challenge, containing four distinct functional sites: a carboxylic acid, an aryl chloride, an aryl fluoride, and an acid-labile MOM ether.

Achieving selectivity hinges on the careful choice of reagents and reaction conditions.

Cross-Coupling vs. MOM Deprotection : Standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are typically performed under basic or neutral conditions. These conditions are fully compatible with the MOM ether, which requires acid for cleavage. Therefore, it is straightforward to perform a selective cross-coupling reaction at the C-Cl position without disturbing the MOM protecting group.

Selectivity Between Halogens : As discussed in section 3.2.3, the vast difference in reactivity between aryl chlorides and aryl fluorides allows for highly selective cross-coupling at the chlorine position. Functionalizing the C-F bond would require entirely different, much harsher conditions and specialized catalysts, ensuring that reactions targeting the C-Cl bond are highly specific.

MOM Deprotection in the Presence of Other Groups : The development of mild deprotection protocols is crucial. Using a Lewis acid like bismuth triflate or the TMSOTf/2,2'-bipyridyl system allows for the removal of the MOM group under conditions that will not affect other functionalities, such as an ester that might be formed from the carboxylic acid. acs.orgnih.gov For example, the CBr₄/PPh₃ method is effective in the presence of esters and even aldehydes. nih.gov

A synthetic strategy for derivatizing this molecule might first involve a Suzuki coupling to replace the chlorine atom, followed by a subsequent, selective deprotection of the MOM ether under mild acidic conditions to reveal the hydroxyl group. The carboxylic acid could be converted to an ester or amide at any stage, as these functional groups are generally stable to both cross-coupling and MOM deprotection conditions. This strategic ordering of reactions, based on the inherent reactivity and stability of each functional group, is fundamental to the successful synthesis of complex derivatives from this versatile building block.

Computational and Theoretical Investigations of 2 Chloro 4 Fluoro 3 Methoxymethyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to predicting the electronic behavior of molecules.

Electrostatic Potential Surface (EPS) MappingAn Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution across a molecule's surface. It is a valuable tool for predicting intermolecular interactions, including hydrogen bonding and sites of electrophilic and nucleophilic reactivity. Different colors represent varying electrostatic potentials:

Red: Electron-rich regions with negative potential, typically found around electronegative atoms like oxygen. These are sites susceptible to electrophilic attack.

Blue: Electron-deficient regions with positive potential, often located around hydrogen atoms, especially in hydroxyl or carboxyl groups. These are sites for nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential. For a molecule like 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid, the MEP map would reveal significant negative potential around the carboxylic acid's oxygen atoms and the fluorine atom, while positive potential would be concentrated on the carboxylic hydrogen.

Chemical Hardness and Softness ParametersDerived from FMO energies, global reactivity descriptors such as chemical hardness (η) and softness (S) quantify the resistance of a molecule to changes in its electron distribution.

Hardness (η): A measure of resistance to charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard."

Softness (S): The reciprocal of hardness. "Soft" molecules have a small HOMO-LUMO gap and are more polarizable and reactive. These parameters are used to predict the reactivity trends within a series of related compounds.

Conformational Analysis and Energy Landscape Exploration

Substituted benzoic acids can exist in different spatial arrangements, or conformations, due to the rotation around single bonds, primarily the C-C bond connecting the carboxylic group to the benzene (B151609) ring and the C-O bond within the carboxylic group. Conformational analysis involves calculating the potential energy of the molecule as these bonds are rotated. This process identifies the most stable, low-energy conformers and the energy barriers required for conversion between them. For ortho-substituted benzoic acids, intramolecular hydrogen bonding between the substituent and the carboxylic group can significantly stabilize certain conformers. The presence of chloro, fluoro, and methoxymethyl groups would lead to a complex energy landscape with multiple local energy minima.

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior

While quantum calculations focus on single molecules, molecular dynamics (MD) simulations are used to study the behavior of many molecules together over time. MD simulations can predict how molecules interact with each other and with a solvent. For carboxylic acids, a primary focus of MD is to investigate the formation of hydrogen-bonded dimers, where two molecules associate through their carboxyl groups. These simulations provide insights into aggregation behavior, solvation, and the macroscopic properties that arise from these intermolecular forces.

Theoretical Prediction of Spectroscopic Signatures for Mechanistic Interpretation

Quantum chemical calculations can predict various spectroscopic properties, such as vibrational (infrared and Raman) and electronic (UV-Vis) spectra. By calculating theoretical spectra for different possible conformers or reaction intermediates, researchers can compare them to experimental data. This comparison helps in assigning spectral peaks to specific molecular vibrations or electronic transitions, confirming the presence of a particular structure, and interpreting reaction mechanisms.

Advanced Analytical Methodologies for Complex Systems Involving 2 Chloro 4 Fluoro 3 Methoxymethyl Benzoic Acid

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is the cornerstone of separation science, providing the means to resolve complex mixtures into their individual components. For a polar, low-volatility compound like 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid, liquid chromatography is the primary tool, though gas chromatography can be employed with appropriate sample modification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the purity profiling and quantification of non-volatile and thermally sensitive compounds such as substituted benzoic acids. A reverse-phase HPLC (RP-HPLC) method is typically developed for such analyses, offering robust and reproducible separations. ekb.egsielc.com The method's development focuses on optimizing the stationary phase, mobile phase composition, and detector settings to achieve optimal resolution and sensitivity.

A common approach involves using a C18 stationary phase, which separates compounds based on their hydrophobicity. ekb.egnih.gov The mobile phase generally consists of an aqueous component, often buffered, and an organic modifier like acetonitrile (B52724) or methanol (B129727). ekb.eg Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the timely elution of all components with good peak shape. For mass spectrometry-compatible methods, volatile buffers like ammonium (B1175870) acetate (B1210297) or formic acid are used instead of non-volatile salts like phosphoric acid. sielc.com

Table 1: Illustrative RP-HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., Zorbax SB-Aq, 4.6 x 250 mm, 5 µm) ekb.eg |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 30% B, linear increase to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis Photodiode Array (PDA) at 205 nm ekb.eg |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. However, polar molecules like carboxylic acids are generally unsuitable for direct GC analysis due to their low volatility and tendency to adsorb onto the chromatographic column. nih.gov To overcome this limitation, a derivatization step is required to convert the carboxylic acid group into a more volatile and less polar ester.

Common derivatization techniques include methylation to form the corresponding methyl ester or pentafluorobenzylation to create a pentafluorobenzyl ester. nih.gov The latter is particularly advantageous for electron-capture detection (GC-ECD) or mass spectrometry, as the polyfluorinated group enhances sensitivity. nih.gov Following derivatization, the resulting volatile derivative can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

Table 2: Representative GC-MS Method for a Derivatized Analyte

| Parameter | Condition |

| Derivatization Agent | Diazomethane (for methylation) or Pentafluorobenzyl Bromide (PFBBr) |

| GC Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Inlet Temperature | 250 °C |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Advanced Separation Modes (e.g., Chiral Chromatography, Supercritical Fluid Chromatography)

While the 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid molecule itself is achiral, advanced separation modes like chiral chromatography and supercritical fluid chromatography (SFC) offer unique capabilities for analyzing complex mixtures containing this compound or its stereoisomeric derivatives.

Chiral Chromatography : This technique is indispensable when enantiomeric separation is required. nih.gov If 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid were part of a synthetic route leading to a chiral final product, or if chiral impurities were present, chiral HPLC would be necessary. Separations are achieved using a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers. researchgate.net Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for separating a broad range of chiral compounds, including carboxylic acids. phenomenex.com

Supercritical Fluid Chromatography (SFC) : SFC is a form of normal-phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase. wikipedia.org It combines the advantages of both gas and liquid chromatography, offering high efficiency and fast separations. SFC is particularly well-suited for the analysis and purification of benzoic acid derivatives. The use of CO2 makes it a more environmentally friendly "green" technique compared to normal-phase HPLC, which uses large volumes of organic solvents. chromatographyonline.com The addition of a small amount of a polar co-solvent, such as methanol, is often necessary to elute polar analytes. chromatographyonline.com

Table 3: Typical SFC Conditions for Benzoic Acid Derivatives

| Parameter | Condition |

| Column | Torus DIOL, 3.0 x 50 mm, 1.7 µm |

| Mobile Phase | Supercritical CO2 with a Methanol co-solvent gradient |

| Gradient | 5% to 40% Methanol over 5 minutes |

| Flow Rate | 1.5 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detector | Photodiode Array (PDA) or Mass Spectrometer (MS) |

Mass Spectrometry for Reaction Monitoring and Advanced Structural Elucidation

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for confirming molecular weight, elucidating chemical structures, and quantifying compounds. When coupled with chromatographic separation (e.g., LC-MS or GC-MS), it provides unparalleled specificity and sensitivity.

Fragmentation Pathway Analysis (e.g., HRMS, MS/MS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions. Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This process provides detailed structural information. nih.gov

For 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid (Molecular Weight: 218.61 g/mol ), the fragmentation pattern can be predicted based on the general behavior of aromatic carboxylic acids. miamioh.edu In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ at m/z 217 would be the precursor ion. A characteristic fragmentation would be the loss of the carboxyl group as CO₂, a common pathway for benzoic acids, leading to a fragment at m/z 173. In positive ion mode, fragmentation would likely involve losses of the methoxymethyl side chain and the carboxyl group.

Table 4: Predicted Key MS/MS Fragments of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

| 217 [M-H]⁻ | CO₂ | 173 | [C₈H₇ClFO]⁻ |

| 219 [M+H]⁺ | H₂O | 201 | [C₉H₆ClFO₂]⁺ |

| 219 [M+H]⁺ | HCOOH | 173 | [C₈H₇ClFO]⁺ |

| 219 [M+H]⁺ | CH₂O | 189 | [C₈H₆ClFO₂]⁺ |

Isotope Labeling Studies for Mechanistic Insights

Isotope labeling is a powerful technique used to trace the pathways of atoms through chemical reactions or metabolic processes. By strategically replacing an atom in the 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid molecule with one of its heavy isotopes (e.g., ¹³C, ²H, or ¹⁸O), its transformation can be monitored by mass spectrometry.

For example, to investigate the mechanism of a decarboxylation reaction, the carboxylic acid carbon could be replaced with ¹³C. The resulting mass shift in the products would definitively confirm the origin of the carbon atoms. Similarly, labeling the methoxy (B1213986) group with deuterium (B1214612) (e.g., -OCH₃ to -OCD₃) could help elucidate its role in a reaction mechanism. Liquid Chromatography/Isotope Ratio Mass Spectrometry (LC/IRMS) is a specialized technique that can measure changes in isotope ratios, providing deep insights into degradation pathways and reaction mechanisms of compounds like halogenated benzoates. nih.gov Furthermore, isotope dilution mass spectrometry, which uses a known amount of a stable isotope-labeled version of the analyte as an internal standard, is a gold-standard method for accurate quantification. This approach effectively corrects for matrix effects and variations in instrument response, making it highly precise and reliable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies and Complex Adduct Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and for probing the dynamic behavior of molecules such as 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid in solution. Advanced NMR techniques provide detailed insights into connectivity, stereochemistry, and conformational dynamics, which are crucial for understanding its behavior in complex systems.

Two-dimensional (2D) NMR experiments are fundamental for establishing the precise chemical structure of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid and characterizing its adducts. Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide a comprehensive picture of the molecular framework by revealing through-bond scalar couplings between nuclei. columbia.eduresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid, a COSY spectrum would primarily show correlations between the aromatic protons on the benzene (B151609) ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). columbia.eduresearchgate.net It is highly sensitive and allows for the unambiguous assignment of protonated carbons. For the title compound, HSQC would correlate the aromatic protons to their respective aromatic carbons and the methylene (B1212753) and methyl protons of the methoxymethyl group to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the complete carbon skeleton by identifying longer-range couplings (typically 2-4 bonds) between protons and carbons. columbia.edu This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different functional groups. For instance, correlations from the methylene protons of the methoxymethyl group to the aromatic carbons would confirm its position on the ring. Similarly, correlations from the aromatic protons to the carboxylic carbon would establish the position of the carboxyl group.

A hypothetical table of expected 2D NMR correlations for 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid is presented below to illustrate the application of these techniques.

| ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| ~7.9 (d) | ~130 | H-6 | C-5 | C-1, C-3, C-4, C(O)OH |

| ~7.2 (d) | ~118 | H-5 | C-6 | C-2, C-4, C-5 |

| ~4.8 (s) | ~70 | - | CH₂ | C-3, C-2, C-4, OCH₃ |

| ~3.5 (s) | ~58 | - | OCH₃ | CH₂ |

| ~11.0 (s, br) | ~168 | - | - | C-1, C-2, C-6 |

This is a hypothetical data table for illustrative purposes. Actual chemical shifts may vary based on solvent and experimental conditions.

Dynamic NMR (DNMR) is a powerful technique used to study the rates of conformational exchange processes that occur on the NMR timescale. unibas.it For 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid, there are several rotational processes that could be investigated using DNMR, including the rotation around the C-C bond connecting the carboxylic acid group to the aromatic ring and the rotation around the C-C and C-O bonds of the methoxymethyl substituent. The presence of bulky ortho substituents (chlorine and methoxymethyl group) can create significant steric hindrance, leading to relatively high rotational barriers. mdpi.comresearchgate.net

By acquiring NMR spectra at different temperatures, one can observe changes in the line shapes of the signals corresponding to the exchanging nuclei. At low temperatures, where the exchange is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature is increased, the rate of exchange increases, causing the signals to broaden, coalesce, and eventually sharpen into a time-averaged signal at high temperatures.

Lineshape analysis of the temperature-dependent spectra allows for the determination of the rate constants for the exchange process at different temperatures. From these rate constants, the activation parameters for the conformational exchange, such as the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be calculated. These parameters provide valuable information about the energy landscape of the molecule and the nature of the transition state.

Below is a hypothetical data table summarizing potential conformational exchange processes and their associated energy barriers for 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid that could be studied by DNMR.

| Exchange Process | Coalescence Temp. (K) | Rate Constant (s⁻¹) at Coalescence | ΔG‡ (kJ/mol) |

| Carboxylic acid group rotation | ~250 | ~100 | ~50 |

| Methoxymethyl group C-C bond rotation | ~220 | ~80 | ~45 |

| Methoxymethyl group C-O bond rotation | < 180 | > 500 | < 35 |

This is a hypothetical data table for illustrative purposes. Actual values would need to be determined experimentally.

Spectroscopic Techniques for Quantitative Analysis in Multi-Component Systems (e.g., UV-Vis, IR, Raman for process control)

In industrial settings, the synthesis and formulation of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid often involve multi-component systems. Spectroscopic techniques such as UV-Vis, Infrared (IR), and Raman spectroscopy are well-suited for real-time monitoring and quantitative analysis in these complex matrices, forming the basis of Process Analytical Technology (PAT). mt.comnih.govresearchgate.net These methods can provide rapid, non-destructive measurements, enabling tight control over manufacturing processes.

UV-Vis Spectroscopy: The aromatic ring in 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid gives rise to characteristic absorptions in the ultraviolet region of the electromagnetic spectrum. nih.govrsc.orgnih.gov According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. This relationship can be used for quantitative analysis of the compound in solution, for example, to monitor its concentration during a reaction or a dissolution process. A calibration curve of absorbance versus concentration would be constructed using standards of known concentration.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. docbrown.info The carboxylic acid group of the target molecule exhibits a very strong and characteristic C=O stretching vibration (typically around 1700 cm⁻¹) and a broad O-H stretching band (around 2500-3300 cm⁻¹). The methoxymethyl group will also have characteristic C-O stretching vibrations. The intensity of these peaks can be correlated with the concentration of the compound. Attenuated Total Reflectance (ATR)-FTIR probes are particularly useful for in-situ reaction monitoring. mdpi.com

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR. researchgate.netias.ac.inresearchgate.net It is particularly well-suited for monitoring processes in aqueous media, as water is a weak Raman scatterer. The aromatic ring vibrations and the C=O stretch of the carboxylic acid will give rise to distinct Raman signals. Similar to IR, the intensity of these signals can be used for quantitative analysis. Fiber-optic probes allow for remote and in-line monitoring of crystallization processes, reaction kinetics, and polymorph transformations.

The following table provides a hypothetical example of how data from these spectroscopic techniques could be used for the quantitative analysis of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid in a process stream.

| Technique | Wavelength/Wavenumber | Correlation Equation | R² | Limit of Quantification (LoQ) |

| UV-Vis | 280 nm | Absorbance = 0.05 * [Conc (mg/L)] + 0.01 | 0.999 | 0.5 mg/L |

| FT-IR | 1700 cm⁻¹ (C=O stretch) | Peak Height = 1.2 * [Conc (g/L)] + 0.02 | 0.998 | 0.1 g/L |

| Raman | 1610 cm⁻¹ (Aromatic C=C) | Peak Intensity = 500 * [Conc (g/L)] + 10 | 0.997 | 0.2 g/L |

This is a hypothetical data table for illustrative purposes. The parameters would need to be determined through proper method validation.

Novel Derivatization Methods for Enhanced Analytical Sensitivity and Selectivity

For the trace-level analysis of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid in complex matrices, derivatization is often employed to improve its analytical properties. researchgate.net The primary goals of derivatization are to enhance the volatility of the analyte for gas chromatography (GC), improve its chromatographic behavior in liquid chromatography (LC), and increase the sensitivity and selectivity of detection, particularly for mass spectrometry (MS) and fluorescence detection. nih.govresearchgate.netnih.gov

Several derivatization strategies are applicable to the carboxylic acid functional group of the target molecule:

Esterification for GC Analysis: The carboxylic acid group makes the molecule non-volatile. Conversion to a more volatile ester, for example, a methyl or ethyl ester, is a common strategy for GC analysis. Reagents like diazomethane, or alcohols in the presence of an acid catalyst (e.g., BF₃) can be used. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another effective method to create volatile derivatives. unitedchem.com

Derivatization for Enhanced LC-MS Sensitivity: In reversed-phase LC-MS, carboxylic acids can exhibit poor retention and ionization efficiency, especially in negative ion mode. Derivatization can be used to introduce a permanently charged group or a group that is easily ionizable in the positive ion mode. For example, reaction with a reagent like 2-picolylamine can introduce a basic nitrogen that is readily protonated in positive-ion ESI-MS, leading to a significant enhancement in signal intensity. nih.gov Novel charge-switch derivatization agents can also be employed to improve ionization efficiency and provide characteristic fragmentation patterns for MS/MS analysis. nih.gov

Fluorescent Labeling for HPLC-Fluorescence Detection: For highly sensitive and selective quantification, the carboxylic acid can be derivatized with a fluorescent tagging reagent. Reagents such as 9-anthryldiazomethane (B78999) (ADAM) or 9-chloromethyl anthracene (B1667546) react with the carboxylic acid to form a highly fluorescent ester. oup.com This allows for detection at very low concentrations using HPLC with a fluorescence detector.

The table below summarizes some novel derivatization approaches that could be applied to 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid.

| Derivatization Reagent | Target Functional Group | Analytical Technique | Advantage |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Carboxylic Acid (-COOH) | GC-MS | Increases volatility and thermal stability. unitedchem.com |

| 2-Picolylamine | Carboxylic Acid (-COOH) | LC-ESI-MS/MS (Positive Ion) | Introduces an easily ionizable group, significantly enhancing signal intensity. nih.gov |

| 3-(Chlorosulfonyl)benzoic acid | Carboxylic Acid (-COOH) | LC-MS/MS (Negative Ion) | Charge-switch derivatization for high stability and selective fragmentation. nih.gov |

| 9-Chloromethyl anthracene | Carboxylic Acid (-COOH) | HPLC-Fluorescence | Attaches a highly fluorescent tag for ultra-sensitive detection. oup.com |

| 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) | Carboxylic Acid (-COOH) | LC-MS/MS | Incorporates an isotopic signature and additional fragmentation identifiers for enhanced screening. nih.gov |

Applications and Role of 2 Chloro 4 Fluoro 3 Methoxymethyl Benzoic Acid As a Chemical Intermediate

Precursor in the Synthesis of Specialty Chemicals and Fine Chemicals

Substituted benzoic acids, particularly those containing halogens, are established precursors in the production of a wide range of specialty and fine chemicals. The reactivity of the carboxylic acid group, combined with the influence of the halogen substituents on the aromatic ring, provides pathways to diverse molecular architectures. Fluorinated aromatic compounds are a rapidly growing class of fine chemicals due to their enhanced stability and biological activity compared to their non-fluorinated counterparts. guidechem.com Compounds like 2-Chloro-4-fluorobenzoic acid, a structurally related molecule, are widely utilized in the synthesis of dyes and other fine chemicals, highlighting the industrial relevance of this structural motif. guidechem.com The presence of multiple, distinct functional groups on the benzene (B151609) ring of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid suggests its potential for targeted synthesis of complex specialty products.

Building Block for Heterocyclic Compound Synthesis

The structural features of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid make it a suitable starting material for the synthesis of heterocyclic compounds. The carboxylic acid can be converted into various functional groups that can participate in cyclization reactions, while the halogenated phenyl ring can be modified through nucleophilic substitution or cross-coupling reactions. For instance, the simpler analog, 2-Chloro-4-fluorobenzoic acid, has been successfully used in the preparation of 2-(2-chloro-4-fluorophenyl)-benzothiazole. General synthetic strategies have been developed for producing 2-substituted-3,4-fused heterocyclic benzoic acids, which are important intermediates for various applications. googleapis.com The unique substitution pattern of 2-Chloro-4-fluoro-3-(methoxymethyl)benzoic acid offers the potential to create novel heterocyclic systems with specific properties.

Role in the Synthesis of Agrochemical Intermediates (e.g., Herbicides)